molecular formula C15H18N2O3S B5081203 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B5081203
M. Wt: 306.4 g/mol
InChI Key: ZSPMAHNAJRMMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy, dimethyl, and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Nucleophilic Substitution: The starting material, 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, undergoes nucleophilic substitution with pyridin-3-ylmethylamine to form the desired sulfonamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-hydroxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.

    Reduction: Formation of 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridinylmethyl group can enhance binding affinity through π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the pyridinylmethyl group, resulting in different binding properties and biological activities.

    N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the methoxy and dimethyl groups, affecting its chemical reactivity and solubility.

Uniqueness

2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy and dimethyl groups enhances its lipophilicity and stability, while the pyridinylmethyl group improves its binding affinity to molecular targets.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-7-14(20-3)15(8-12(11)2)21(18,19)17-10-13-5-4-6-16-9-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPMAHNAJRMMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.